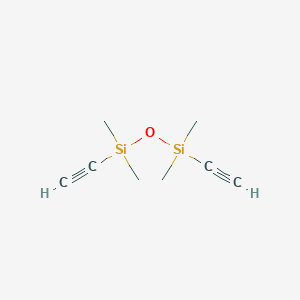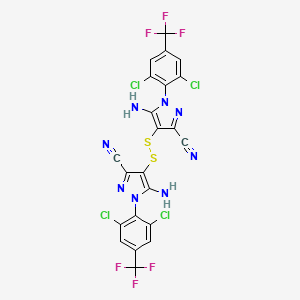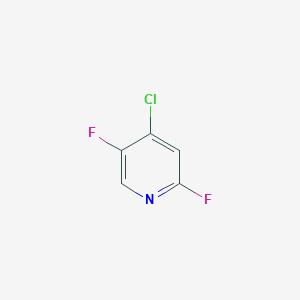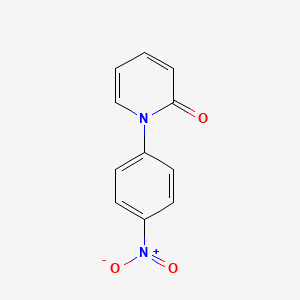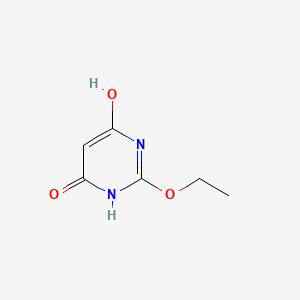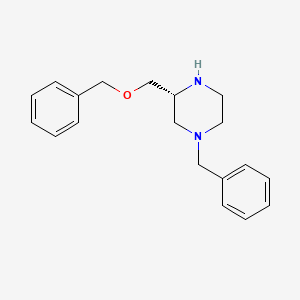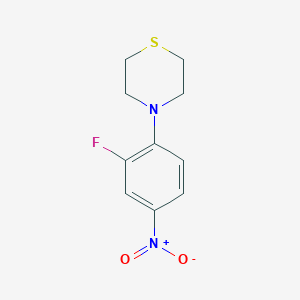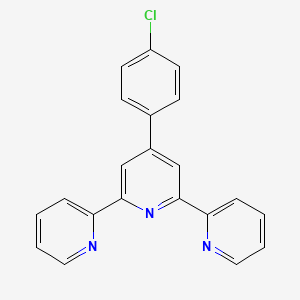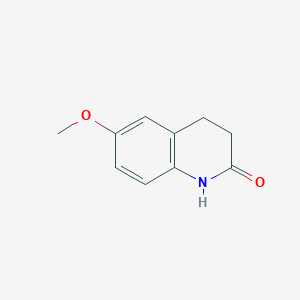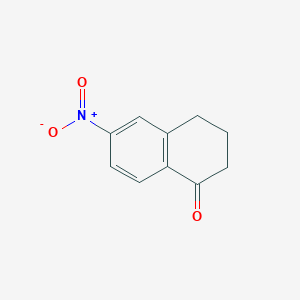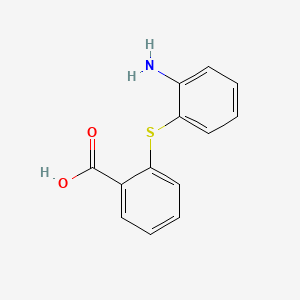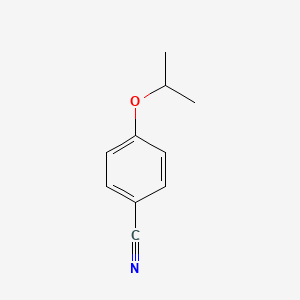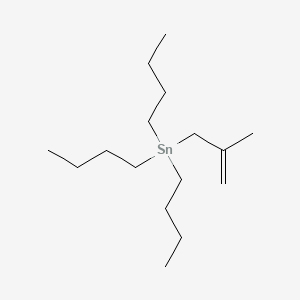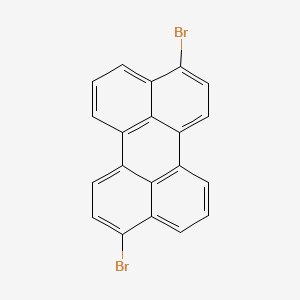
3,9-二溴苝
描述
3,9-Dibromoperylene is a polycyclic aromatic hydrocarbon (PAH) and is a member of the perylene family. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 145°C. 3,9-Dibromoperylene is an important compound in organic synthesis, and has been used in the production of dyes, pigments, and other materials. It has also been used in the study of the structure and properties of polymers, and in the development of new materials. In addition, 3,9-Dibromoperylene has potential applications in the field of biomedicine.
科学研究应用
Oxidation Studies and Application to Higher Analogues
Specific Scientific Field
This application falls under the field of Chemistry , specifically the study of Polycyclic Aromatic Hydrocarbons (PAHs) and their derivatives .
Summary of the Application
The study investigated the structure and electronic features of neutral and positively charged pyrene and perylene derivatives, including 3,9-Dibromoperylene . The oxidation processes of 3,9-Dibromoperylene were explored, and the radical cations showed ESR signals with spin densities proven to delocalize at 3,4,9,10-positions .
Methods of Application or Experimental Procedures
The oxidation of 3,9-Dibromoperylene was investigated using Electron Spin Resonance (ESR) , UV–vis–NIR spectroscopy , and theoretical calculations . The addition of 2 equivalents of oxidant resulted in the formation of dication .
Results or Outcomes
The study found that in the case of doubly charged 3,9-Dibromoperylene, an anthracene structure could be found in the core . This phenomenon was validated to apply for the higher analogue terrylene, discovering its large aromaticity relocation upon the 2 electron oxidation .
Light-Harvesting Antenna Systems
Specific Scientific Field
This application is in the field of Chemical Engineering , specifically in the development of light-harvesting antenna systems .
Summary of the Application
The research reported the synthesis and excited-state dynamics of a series of bichromophoric light-harvesting antenna systems, which are capable of efficient harvesting of solar energy in the spectral range of 350–580 nm . These antenna systems were synthesized by the covalent attachment of blue light absorbing naphthalene monoimide energy donors to green light absorbing perylene-3,4,9,10-tetracarboxylic acid derived energy acceptors .
Methods of Application or Experimental Procedures
The energy donors were linked at the 1,7-bay-positions of the perylene derivatives, thus leaving the peri positions free for further functionalization and device construction . A highly stable and rigid structure, with no electronic communication between the donor and acceptor components, was realized via an all-aromatic non-conjugated phenoxy spacer between the constituent chromophores .
Results or Outcomes
The study revealed quantitative and ultrafast (approximately 1 picosecond) intramolecular excitation energy transfer from donor naphthalene chromophores to the acceptor perylenes in all the studied systems . These antenna systems are promising materials for solar-to-electric and solar-to-fuel devices due to the combination of an efficient and fast energy transfer along with broad absorption in the visible region .
属性
IUPAC Name |
3,9-dibromoperylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Br2/c21-17-9-8-14-12-4-2-6-16-18(22)10-7-13(20(12)16)11-3-1-5-15(17)19(11)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLAQSRFBRURHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473914 | |
| Record name | 3,9-dibromoperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Dibromoperylene | |
CAS RN |
56752-35-3 | |
| Record name | 3,9-dibromoperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



